
2-Iodyl-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodyl-5-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an iodyl group (IO2) and a methyl group (CH3), respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodyl-5-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acid. One common method includes the use of iodine and an oxidizing agent in the presence of a microporous compound and acetic anhydride . The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process can be summarized as follows:
Iodination Reaction: 2-methylbenzoic acid is reacted with iodine in the presence of an oxidizing agent and acetic anhydride.
Purification: The crude product is purified through sublimation, distillation, or crystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of zeolite catalysts in the reaction can enhance the efficiency and sustainability of the process. The catalysts can be recovered and reused, reducing the overall cost and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The iodyl group can participate in oxidation reactions, converting other functional groups into their oxidized forms.
Reduction: The compound can be reduced to form 2-iodo-5-methylbenzoic acid.
Substitution: The iodyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products include oxidized derivatives of this compound.
Reduction: The major product is 2-iodo-5-methylbenzoic acid.
Substitution: Products vary based on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-Iodyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-Iodyl-5-methylbenzoic acid involves its ability to act as an oxidizing agent. The iodyl group (IO2) can accept electrons from other molecules, facilitating oxidation reactions. This property makes it useful in various chemical and biological processes where oxidation is required. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being oxidized.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-5-methylbenzoic acid: The reduced form of 2-Iodyl-5-methylbenzoic acid.
4-Iodo-3-methylbenzoic acid: Another iodo-substituted benzoic acid with different substitution patterns.
2,6-Diiodo-4-methylbenzoic acid: A compound with two iodine atoms and a methyl group on the benzene ring
Uniqueness
This compound is unique due to the presence of the iodyl group, which imparts strong oxidizing properties. This makes it particularly valuable in oxidation reactions and distinguishes it from other similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
112391-33-0 |
|---|---|
Formule moléculaire |
C8H7IO4 |
Poids moléculaire |
294.04 g/mol |
Nom IUPAC |
2-iodyl-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7IO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) |
Clé InChI |
KPBYOUZHWVNACG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)I(=O)=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


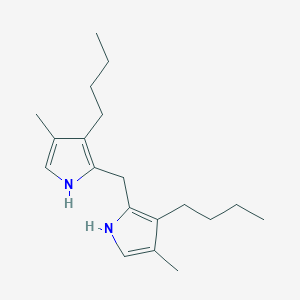
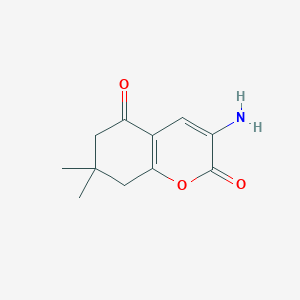
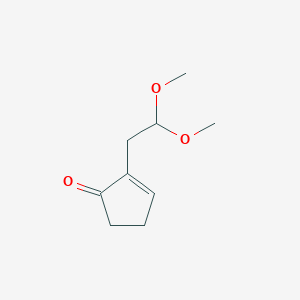
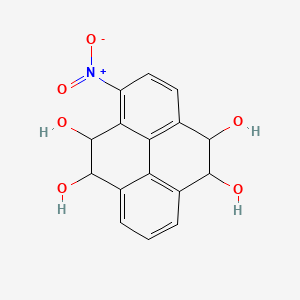

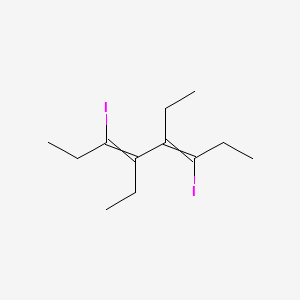
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
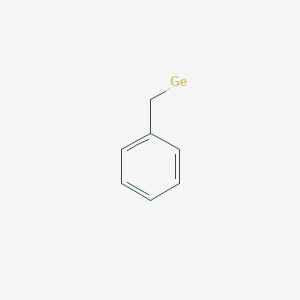
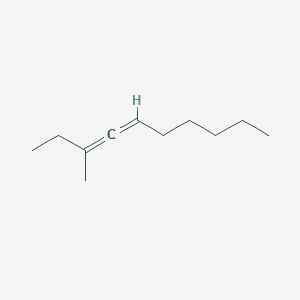

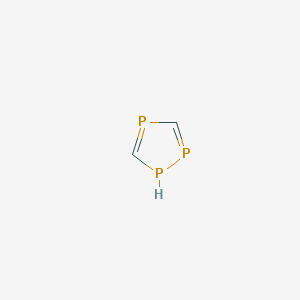
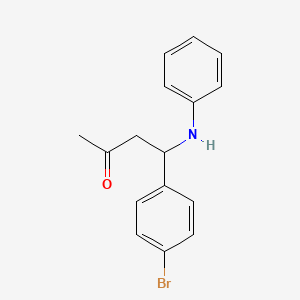
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)
